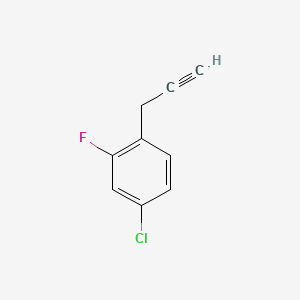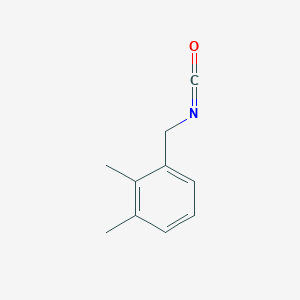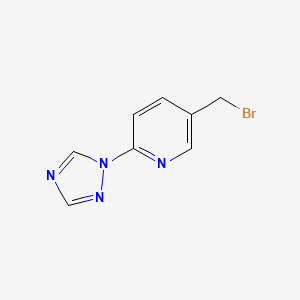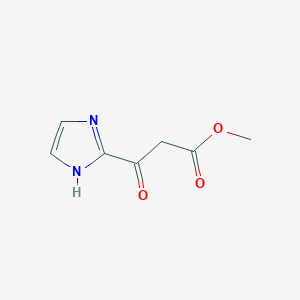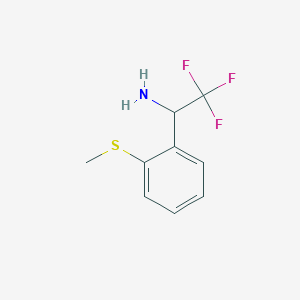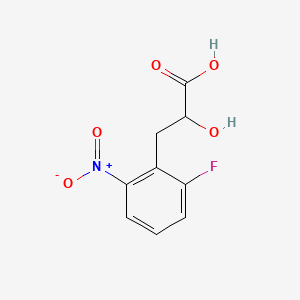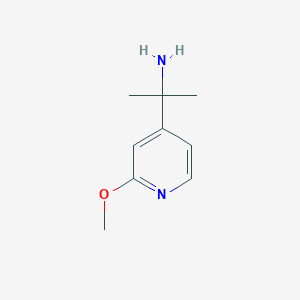
2-(2-Methoxypyridin-4-YL)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxypyridin-4-YL)propan-2-amine is a chemical compound with the molecular formula C9H14N2O. It is also known by its systematic name, 1-(2-Methoxy-pyridin-4-yl)-1-methyl-ethylamine. This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a propan-2-amine moiety. It has a molecular weight of 166.22 g/mol and is used in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-4-YL)propan-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
Another method involves the reaction of 2-aminopyridine with α-bromoketones under different conditions to yield N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions can be adjusted to favor the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxypyridin-4-YL)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and the amine group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxypyridin-4-YL)propan-2-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Methoxypyridin-4-YL)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes . It may also interact with receptors and other proteins, modulating their function and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxypyridin-4-amine: This compound has a similar pyridine structure but lacks the propan-2-amine moiety.
4-Chloro-5-methoxypyridin-3-amine: This compound has a similar methoxy-pyridine structure with a chloro substituent.
4-Iodo-5-methoxypyridin-3-amine: Another similar compound with an iodo substituent on the pyridine ring.
Uniqueness
2-(2-Methoxypyridin-4-YL)propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and propan-2-amine moiety make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(2-methoxypyridin-4-yl)propan-2-amine |
InChI |
InChI=1S/C9H14N2O/c1-9(2,10)7-4-5-11-8(6-7)12-3/h4-6H,10H2,1-3H3 |
InChI-Schlüssel |
BEGOZRVTPOMFSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=NC=C1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis](/img/structure/B15321009.png)


![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)
